

# Chemical and physical properties of 3,3'-methylenebis[5-methyloxazolidine]

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## Compound of Interest

Compound Name: Oxazolidine, 3,3'-methylenebis[5-methyl-

Cat. No.: B1221322

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## An In-depth Technical Guide to 3,3'-methylenebis[5-methyloxazolidine]

For Researchers, Scientists, and Drug Development Professionals

### Introduction

3,3'-methylenebis[5-methyloxazolidine] (CAS No. 66204-44-2), commonly known as MBO, is a bicyclic oxazolidine derivative recognized for its potent biocidal properties. It functions as a formaldehyde-releasing agent, exhibiting broad-spectrum efficacy against bacteria, yeasts, and molds.<sup>[1]</sup> Its primary applications are as a preservative in water-based industrial products such as metalworking fluids, paints, and coatings, as well as in water treatment systems.<sup>[1][2]</sup> While its industrial utility is well-established, its classification as a potential carcinogen necessitates careful handling and risk assessment.<sup>[3]</sup> This guide provides a comprehensive overview of the chemical and physical properties of 3,3'-methylenebis[5-methyloxazolidine], along with relevant experimental protocols and logical workflows.

### Chemical and Physical Properties

The chemical and physical properties of 3,3'-methylenebis[5-methyloxazolidine] are summarized in the tables below. These properties are crucial for its application, formulation, and safety management.

**Table 1: General and Physical Properties**

Property	Value	Reference(s)
Appearance	Colorless to pale yellow transparent liquid	[2]
Molecular Formula	C <sub>9</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	[4]
Molecular Weight	186.25 g/mol	[4]
Density	1.00 - 1.20 g/mL (range); 1.062 g/cm <sup>3</sup> (specific)	[2][5]
Boiling Point	247.6 °C at 760 mmHg	[5]
Flash Point	70.1 °C	[5]
Vapor Pressure	1.4 Pa at 25 °C	[2]
Solubility	Soluble in water, dispersible in oil	[6]
pH (1% aqueous solution)	9.00 - 11.00	[2]

**Table 2: Chemical Identifiers**

Identifier	Value	Reference(s)
CAS Number	66204-44-2	[4]
EC Number	266-235-8	[5]
Synonyms	5-methyl-3-({[5-methyl-1,3-oxazolidin-3-yl]methyl})-1,3-oxazolidine, Grotan OX	[6]

**Table 3: Spectral Data**

Spectral Data Type	Details
Nuclear Magnetic Resonance (NMR)	Publicly available experimental $^1\text{H}$ and $^{13}\text{C}$ NMR spectra for 3,3'-methylenebis[5-methyloxazolidine] could not be located in the searched databases.
Infrared (IR) Spectroscopy	Publicly available experimental IR spectra for 3,3'-methylenebis[5-methyloxazolidine] could not be located in the searched databases.
Mass Spectrometry (MS)	Publicly available experimental mass spectra for 3,3'-methylenebis[5-methyloxazolidine] could not be located in the searched databases.

## Experimental Protocols

Detailed experimental protocols for the synthesis and toxicological evaluation of 3,3'-methylenebis[5-methyloxazolidine] are outlined below.

### Synthesis of 3,3'-methylenebis[5-methyloxazolidine]

The synthesis of 3,3'-methylenebis[5-methyloxazolidine] is achieved through a condensation reaction between isopropanolamine (1-amino-2-propanol) and formaldehyde.<sup>[1]</sup>

Materials:

- Isopropanolamine
- Formaldehyde (or paraformaldehyde)
- Reaction vessel with a heating and stirring mechanism
- Distillation apparatus
- Vacuum source

Procedure:

- Isopropanolamine and formaldehyde are charged into the reaction vessel in a 2:3 molar ratio.[\[1\]](#)
- The reaction mixture is heated to approximately 80°C with continuous stirring. The reaction is exothermic.[\[1\]](#)
- The water formed during the condensation reaction is continuously removed by distillation to drive the equilibrium towards product formation.[\[1\]](#)
- After the removal of water is complete, the crude product is purified by vacuum distillation to yield 3,3'-methylenebis[5-methyloxazolidine] as a colorless to pale yellow liquid.[\[1\]](#)

## Toxicological Evaluation

Given its classification as a skin sensitizer and potential mutagen, standardized toxicological assays are critical. The following are representative protocols based on OECD guidelines.

This method is used to assess the potential of a substance to cause skin sensitization.[\[7\]](#)[\[8\]](#)

**Principle:** The test involves a two-stage process: induction and challenge. During induction, the test substance is introduced to the immune system of guinea pigs. After a rest period, a challenge dose is applied to determine if a hypersensitive reaction occurs.[\[7\]](#)

**Procedure:**

- Induction Phase:
  - Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) are administered to the shoulder region of the test animals.[\[9\]](#)
  - Day 7: A topical application of the test substance is applied to the same area.[\[9\]](#)
- Rest Period: A 10-14 day rest period follows the induction phase to allow for the development of an immune response.[\[8\]](#)
- Challenge Phase:

- Day 21: A non-irritating concentration of the test substance is applied topically to a freshly clipped area on the flank of both the test and control animals.[2]
- Observation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after the challenge application. The severity of the skin reactions is graded.[2]

This assay is a widely used method to evaluate the mutagenic potential of a chemical.[10][11]

**Principle:** The assay utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test substance is assessed for its ability to cause a reverse mutation, restoring the bacteria's ability to produce the amino acid and subsequently grow on a minimal medium.[12]

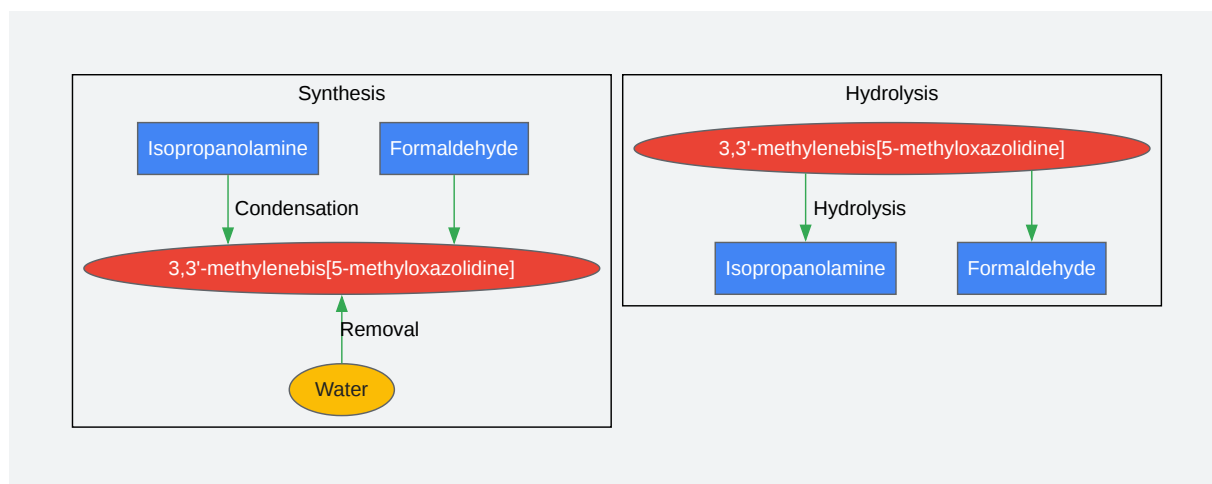
**Procedure:**

- Preparation: The test substance is prepared in various concentrations. The bacterial tester strains are cultured overnight.
- Exposure: The bacterial cultures are exposed to the test substance, both with and without a metabolic activation system (S9 mix, which simulates mammalian metabolism).[11] This can be done using the plate incorporation method or the pre-incubation method.[12]
- Incubation: The treated plates are incubated for 48-72 hours.
- Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[12]

## Visualizations

The following diagrams illustrate key processes related to 3,3'-methylenebis[5-methyloxazolidine].

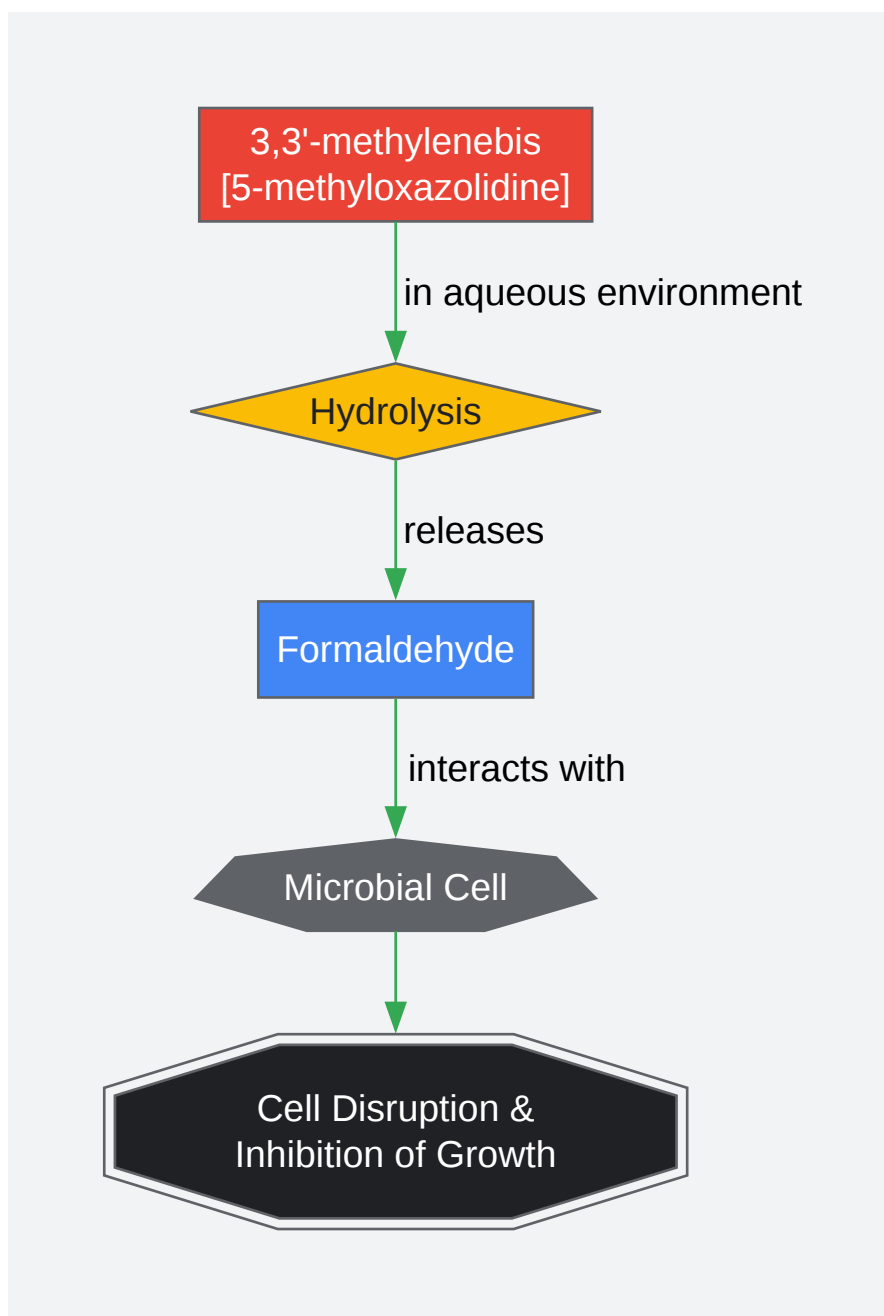
## Synthesis and Hydrolysis Pathway



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Caption: Synthesis and hydrolysis of 3,3'-methylenebis[5-methyloxazolidine].

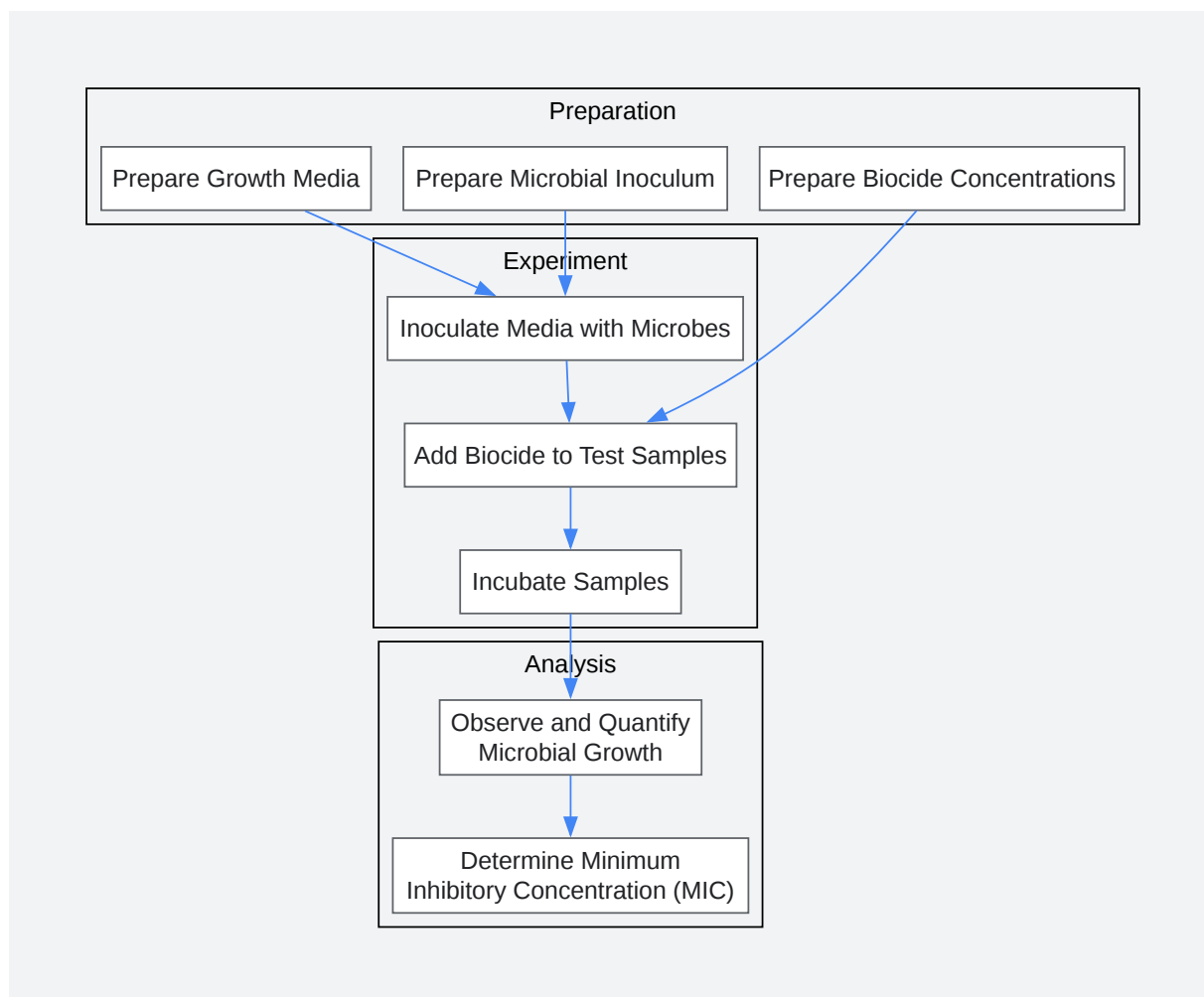
## Biocidal Action Workflow



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Caption: Proposed mechanism of biocidal action via formaldehyde release.

## Generalized Biocidal Efficacy Testing Workflow



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Caption: A generalized workflow for testing biocidal efficacy.



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